tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

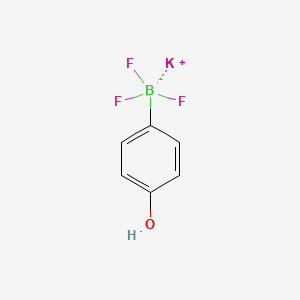

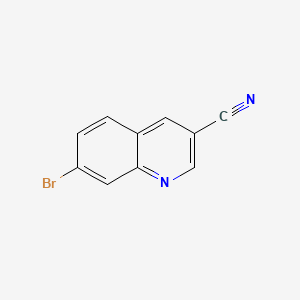

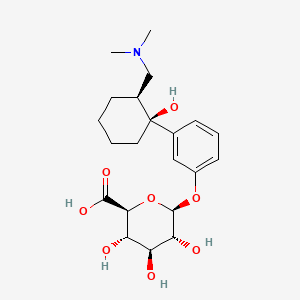

“tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate” is a chemical compound with the molecular formula C9H11BrN2O3S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate” consists of a thiazole ring substituted with a bromine atom and a formyl group at positions 4 and 5, respectively. The thiazole ring is also linked to a carbamate group via a nitrogen atom .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives : Tert-butyl carbazate, a related compound, has been used to synthesize various derivatives, including oxadiazoles, triazoles, and others with potential antimicrobial activity (Ghoneim & Mohamed, 2013).

- Crystal Structure Analysis : Studies on similar compounds, such as tert-butyl chloro- and iodopenta-diynyl carbamates, have revealed their molecular linking via hydrogen and halogen bonds, which is significant for understanding their crystal structures (Baillargeon et al., 2017).

- Reactivity and Transformation : Research on tert-butyl thienylcarbamates showed their use as substrates for preparing various pyrroles and pyridines, highlighting the chemical reactivity of these compounds (Brugier, Outurquin, & Paulmier, 2001).

Applications in Organic Chemistry

- In Organic Syntheses : Tert-butyl carbamates are used in various organic synthesis processes, including the preparation of hexahydroindole and oxazolidinones, demonstrating their versatility in chemical reactions (Padwa, Brodney, & Lynch, 2003).

- Hydrogen Bond Studies : The study of carbamate derivatives, including tert-butyl variants, has provided insights into the interplay of strong and weak hydrogen bonds in molecular structures (Das et al., 2016).

Molecular Studies and Synthesis

- Halogenated Carbenes Synthesis : Research on halogenated carbenes, including tert-butyl triazol-ylidenes, has explored their synthesis and transformations, contributing to the understanding of stable heteroaromatic carbenes (Glinyanaya et al., 2021).

- Intermediate in Biologically Active Compounds : Tert-butyl carbamates have been used as intermediates in the synthesis of biologically active compounds, exemplified by the rapid synthesis of a key intermediate in omisertinib (Zhao, Guo, Lan, & Xu, 2017)](https://consensus.app/papers/synthesis-tertbutyl-5amino4-dimethylamino-ethyl-methyl-zhao/d9648ce60c2651f2a6f61052439384f7/?utm_source=chatgpt).

Mechanism of Action

Safety and Hazards

The safety information for “tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate” indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

properties

IUPAC Name |

tert-butyl N-(4-bromo-5-formyl-1,3-thiazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3S/c1-9(2,3)15-8(14)12-7-11-6(10)5(4-13)16-7/h4H,1-3H3,(H,11,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYXJVZYNONJDLM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC(=C(S1)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (4-bromo-5-formylthiazol-2-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B592059.png)

![7-chloro-1-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B592060.png)

![7-Chloro-3-iodo-1H-pyrrolo[3,2-B]pyridine](/img/structure/B592062.png)

![potassium (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylate](/img/structure/B592070.png)